REACTION_CXSMILES
|
[NH:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:4](=[O:5])[C:2]1=[O:3].[C:12](OC(=O)C)(=[O:14])[CH3:13]>>[C:12]([N:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:4](=[O:5])[C:2]1=[O:3])(=[O:14])[CH3:13]
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Name
|
|
Quantity
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60 g
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Type
|
reactant
|
Smiles
|
N1C(=O)C(=O)C2=CC=CC=C12
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Name
|
|
Quantity
|
140 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
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the mixture was refluxed for 4 hours
|
Duration
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4 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
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Type
|
CUSTOM
|
Details
|
the crystals precipitated
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Type
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FILTRATION
|
Details
|
were collected by filtration
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Type
|
WASH
|
Details
|
washed with ether
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N1C(=O)C(=O)C2=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 58 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |